Equilin-d4

Catalog No.
S875422
CAS No.
285979-79-5
M.F
C18H20O2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Equilin-d4

CAS Number

285979-79-5

Product Name

Equilin-d4

IUPAC Name

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C18H20O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D

InChI Key

WKRLQDKEXYKHJB-DLIXUXMWSA-N

SMILES

Array

Synonyms

1,3,5,7-Estratetraen-3-ol-17-one-d4; 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one-d4; 7-Dehydroestrone-d4; NSC 10971-d4;

Labeled Equilin. An estrogen found in Premarin, which is a mixture of conjugated estrogens widely used in hormone replacement therapy.

Equilin-d4 (CAS 285979-79-5) is a stable deuterium-labeled analog of equilin, a naturally occurring equine estrogen and a primary active component of conjugated equine estrogens (CEE) used in hormone replacement therapy. In analytical and bioanalytical procurement, Equilin-d4 is exclusively sourced as a highly specific internal standard (IS) for the quantification of equilin in complex biological matrices (e.g., plasma, urine) and environmental water samples [1]. By providing identical chromatographic retention and ionization behavior to unlabeled equilin, this labeled analog enables precise correction for matrix suppression and extraction variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1].

Substituting Equilin-d4 with generic structurally related deuterated estrogens (such as Estrone-d4) critically compromises assay accuracy. Equilin possesses a unique 7-dehydroestrone core with double bonds in both the A and B rings, leading to distinct ionization efficiencies and matrix suppression profiles compared to estrone [2]. Using an in-class substitute fails to perfectly mirror equilin’s specific extraction recovery and electrospray ionization (ESI) behavior, resulting in quantitative bias at trace levels. Furthermore, Equilin-d4 itself cannot be generically applied across all analytical platforms; in derivatization-based GC-MS or LC-MS workflows, its specific deuterium labeling (Equilin-2,4,16,16-d4) can exhibit isotopic instability and co-elution interference with 17β-estradiol derivatives, dictating that procurement must align strictly with underivatized methodologies [1].

Matrix Effect Correction and Trace-Level Sensitivity in Underivatized LC-MS/MS

In underivatized LC-MS/MS analysis of charcoal-stripped plasma, Equilin-d4 effectively normalizes matrix suppression, enabling a Lower Limit of Quantitation (LLOQ) of 1.117 pg/mL for equilin with a linearity correlation coefficient (r) of 0.9985 [1]. In contrast, external calibration without the exact isotopologue internal standard suffers from severe matrix effects, failing to achieve reproducible trace-level quantitation.

Evidence DimensionLower Limit of Quantitation (LLOQ) in plasma
Target Compound DataLLOQ of 1.117 pg/mL (r=0.9985) with Equilin-d4 IS
Comparator Or BaselineExternal calibration (fails to correct matrix suppression at pg/mL levels)
Quantified DifferenceAchieves stable 1.117 pg/mL quantitation limit vs. baseline failure
ConditionsCharcoal-stripped plasma, solid-phase extraction, LCMS-8060 triple quadrupole

Procurement of Equilin-d4 is mandatory for laboratories requiring validated, regulatory-compliant trace quantification of equilin in complex biological fluids.

Derivatization-Induced Instability and Assay Interference

While Equilin-d4 is the standard for underivatized LC-MS/MS, it exhibits critical handling limitations in derivatized GC-MS/MS workflows. During MSTFA derivatization, Equilin-2,4,16,16-d4 demonstrates deuterium-label instability, likely due to H/D exchange at the alpha-keto position. Furthermore, its derivatized form shares a nominal parent mass (416.3 amu) with the unlabeled 17β-estradiol derivative, causing reproducible quantitative interference [1]. Consequently, for derivatized assays, Equilin-d4 is rejected in favor of alternative standards or non-derivatized methods.

Evidence DimensionIsotopic stability and mass resolution during derivatization
Target Compound DataEquilin-2,4,16,16-d4 exhibits deuterium instability and mass interference (416.3 amu)
Comparator Or BaselineUnderivatized LC-MS/MS workflows or 13C-labeled analogs (stable, no interference)
Quantified DifferenceComplete rejection of Equilin-d4 for MSTFA-derivatized GC-MS/MS due to 17β-estradiol interference
ConditionsMSTFA derivatization, GC-MS/MS, environmental water matrices

Buyers must restrict the procurement of Equilin-d4 to underivatized LC-MS/MS workflows, as derivatization induces label instability and cross-analyte interference.

Structural Specificity vs. In-Class Substitutes (Estrone-d4)

Equilin (7-dehydroestrone) and estrone differ by a single double bond in the B-ring, yet this structural difference significantly alters their solid-phase extraction (SPE) recoveries and ionization efficiencies [1]. Using an in-class substitute like Estrone-d4 to quantify Equilin introduces quantitative bias because the surrogate does not co-elute perfectly with the target. Equilin-d4, however, provides exact chromatographic co-elution and identical ionization behavior, ensuring accurate relative recovery correction.

Evidence DimensionChromatographic co-elution and recovery correction
Target Compound DataExact co-elution and identical ionization to unlabeled equilin
Comparator Or BaselineEstrone-d4 (shifted retention and differing ionization efficiency)
Quantified DifferenceElimination of quantitative bias caused by retention time shifts during SPE and LC-MS/MS
ConditionsSolid-phase extraction (SPE) followed by LC-MS/MS

Procuring the exact Equilin-d4 standard, rather than a cheaper or more common Estrone-d4 substitute, is essential to meet strict bioanalytical method validation guidelines.

Clinical Pharmacokinetics and Therapeutic Drug Monitoring

Utilizing Equilin-d4 as the internal standard in underivatized LC-MS/MS to quantify equilin levels in human plasma following the administration of conjugated equine estrogens (CEE) [1].

Equine Anti-Doping and Veterinary Toxicology

Employing Equilin-d4 for the precise quantification of endogenous versus exogenous equilin in equine urine and plasma to enforce regulatory compliance in equine sports [1].

Environmental Water Quality Monitoring (Underivatized)

Using Equilin-d4 in direct, underivatized LC-MS/MS workflows to track estrogenic pharmaceutical pollutants in wastewater effluents, strictly avoiding derivatization steps that cause label instability [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.171436860 Da

Monoisotopic Mass

272.171436860 Da

Heavy Atom Count

20

Wikipedia

3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one

Dates

Last modified: 08-15-2023

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